molecular formula C11H14N2O B2357589 1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one CAS No. 2305179-98-8

1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one

Cat. No.: B2357589
CAS No.: 2305179-98-8
M. Wt: 190.246
InChI Key: JBAXOYMRQCBOSE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one exerts its effects involves interaction with molecular targets such as enzymes and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes . These interactions are facilitated by the compound’s unique structural features, including its heterocyclic core and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their pharmacological activities.

    Thiazole-based Chalcones: These compounds also exhibit anticancer and antimicrobial properties.

Uniqueness

1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one is unique due to its specific combination of a pyrrolo[1,2-a]pyrazine core with a prop-2-en-1-one moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-11(14)12-7-9(2)13-6-4-5-10(13)8-12/h3-6,9H,1,7-8H2,2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAXOYMRQCBOSE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=CC=CN12)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC2=CC=CN12)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.